molecular formula C6H5N3S B1602709 Isothiazolo[4,3-b]pyridin-3-amine CAS No. 42242-13-7

Isothiazolo[4,3-b]pyridin-3-amine

Cat. No. B1602709
CAS RN: 42242-13-7
M. Wt: 151.19 g/mol
InChI Key: APCKXVIYMLWSGH-UHFFFAOYSA-N
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Description

Isothiazolo[4,3-b]pyridin-3-amine is a chemical compound that has been studied for its potential applications in various fields. It has been identified as an inhibitor of cyclin G associated kinase (GAK), which plays a crucial role in various cellular activities .


Synthesis Analysis

The synthesis of Isothiazolo[4,3-b]pyridin-3-amine involves several steps. One method starts from 2,4-dichloro-3-nitropyridine. Key steps in the synthesis include selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Isothiazolo[4,3-b]pyridines are known inhibitors of cyclin G-associated kinase (GAK). GAK is involved in a broad array of cellular activities, including protein secretion, cell proliferation and differentiation, as well as cell division through mitosis .

Methods of Application or Experimental Procedures

The synthesis of 3,7-Disubstituted Isothiazolo[4,3-b]pyridine started from 2,4-dichloro-3-nitropyridine. Key steps in the synthesis included selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation .

Results or Outcomes

The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

Structure-Activity Relationship Study

Specific Scientific Field

This application is also in the field of Medicinal Chemistry .

Summary of the Application

A structure-activity relationship study was conducted to broaden the structural variety at position 3 of the isothiazolo[4,3-b]pyridine scaffold .

Methods of Application or Experimental Procedures

The study expanded the structural variety at position 3 of the isothiazolo[4,3-b]pyridine scaffold .

Future Directions

The future directions for research on Isothiazolo[4,3-b]pyridin-3-amine could involve further exploration of its potential applications, particularly in the field of medicine. For instance, its role as an inhibitor of cyclin G associated kinase (GAK) suggests potential applications in the treatment of diseases where GAK plays a crucial role .

properties

IUPAC Name

[1,2]thiazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKXVIYMLWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590256
Record name [1,2]Thiazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolo[4,3-b]pyridin-3-amine

CAS RN

42242-13-7
Record name Isothiazolo[4,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42242-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2]Thiazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Scheme I-19 depicts the preparation of isothiazolobenzene or isothiazolopyridine glyoxylic acid derivatives which may be employed to prepare compounds of formula I. 3-methyl isothiazolopyridines can be prepared as depicted in step a by using methodology as described in Taurins, A.; Khouw, V. T. Can. J. Chem. 1973, 51(11), 1741-1748. For example Isothiazolo[3,4-b]pyridine was synthesized from 2-aminonicotinonitrile in three steps: by the reaction with NH3 and H2S to produce 2-aminothionicotinamide; oxidative cyclization with H2O2 to give 3-amino-isothiazolo[3,4-b]pyridine, followed by diazotization and reduction with hypophosphorous acid. 3-Aminoisothiazolo[4,3-b]pyridine was prepared in a similar way from 3-aminopicolinonitrile via 3-aminothiopicolinamide. Isothiazolo[5,4-b]pyridine was synthesized from 2-chloronicotinonitrile in three steps: reduction with HCO2H in the presence of Raney Nickel to obtain 2-chloronicotinaldehyde; transformation of the latter into 2-thiocyanonicotinaldehyde; and cyclization with NH3 to obtain isothiazolo[5,4-b]pyridine. 3-Methylizothiazolo[5,4-c]pyridine was prepared by cyclization of 4-acetyl-3-thiocyanopyridine with NH3. Alternatively, the 3-methylisothiazolopyridines may be prepared as described in Chimichi, S.; Giomi, D.; Tedeschi, P. Synth. Commun. 1993, 23(1), 73-78 in a single step procedure by treating a cyanomercaptopyridine with methyllithium in an appropriate solvent such as tetrahydrofuran to provide the 3-methylisothiazolopyridine derivative. As described previously for Scheme I-18 the methyl group may be converted to the bromide with N-bromosuccinimide as shown in step b. Bromide displacement with cyanide, as shown in step c, followed by hydrolysis and esterification, as shown in step d, provides the methyl ester. Oxidation of the methyl ester to the oxalate can then be carried out as depicted in step e. The oxidation can be carried out in one step with selenium dioxide to provide the oxalate. Alternatively, the methyl ester can be treated with a strong base such as lithium bistrimethylsilyl amide in tetrahydrofuran at reduced temperature followed by camphorsulfonyl oxaziridine to provide the corresponding α-hydroxy ester which may be oxidized with the Dess-Martin reagent in order to obtain the oxalate. The oxalate may then be hydrolyzed under standard conditions as depicted by step f to provide the oxalic acid derivative. The oxalic acid derivative may then be coupled to an appropriate piperazine derivative to provide a compound of Formula I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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